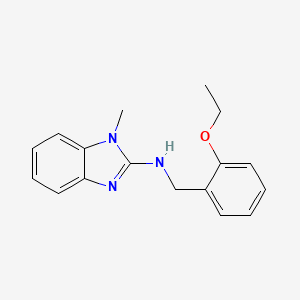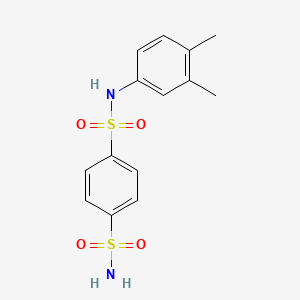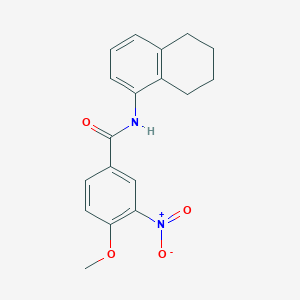
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, also known as PPN, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in research related to biochemistry, pharmacology, and materials science. In
科学的研究の応用
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and materials science. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. In materials science, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
作用機序
The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to bind to DNA and RNA, affecting their structure and function. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have various biochemical and physiological effects. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to induce changes in the structure and function of DNA and RNA, affecting gene expression and protein synthesis. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. In materials science, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have unique optical and electronic properties, making it a promising candidate for use in various applications such as sensors and electronic devices.
実験室実験の利点と制限
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has several advantages for use in lab experiments, such as its fluorescent properties, which make it a useful probe for studying the binding of proteins and nucleic acids. It also has anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has several limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol. In biochemistry, further studies could be conducted to better understand the interaction of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol with DNA and RNA, and its effects on gene expression and protein synthesis. In pharmacology, further studies could be conducted to explore the potential use of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol as a drug candidate for treating inflammation and tumors. In materials science, further studies could be conducted to explore the potential use of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol as a building block for the synthesis of new functional materials with unique optical and electronic properties. Overall, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has great potential for use in various scientific fields and further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol involves the reaction of 2-hydroxy-1-naphthaldehyde with 5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a base such as sodium hydroxide. The resulting product is then purified using various methods such as recrystallization or column chromatography. The yield of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol can vary depending on the reaction conditions used.
特性
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPAMSRKDJYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)




![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)

